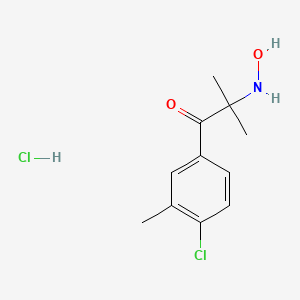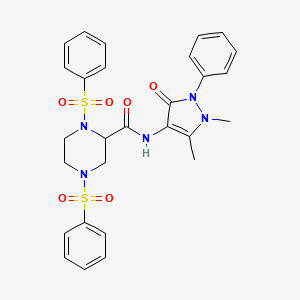
1-(4-chloro-3-methylphenyl)-2-(hydroxyamino)-2-methyl-1-propanone hydrochloride
説明
1-(4-chloro-3-methylphenyl)-2-(hydroxyamino)-2-methyl-1-propanone hydrochloride, also known as AH-7921, is a synthetic opioid drug. It was first synthesized in the 1970s as a research chemical, and it has gained popularity as a recreational drug in recent years. Despite its potential for abuse, AH-7921 has shown promise in scientific research for its analgesic and anti-inflammatory properties.
作用機序
1-(4-chloro-3-methylphenyl)-2-(hydroxyamino)-2-methyl-1-propanone hydrochloride is an agonist of the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It also has some affinity for the delta-opioid receptor, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
1-(4-chloro-3-methylphenyl)-2-(hydroxyamino)-2-methyl-1-propanone hydrochloride has been shown to produce analgesia, sedation, and respiratory depression in animal models. It has also been shown to reduce inflammation and oxidative stress in animal models of inflammation.
実験室実験の利点と制限
1-(4-chloro-3-methylphenyl)-2-(hydroxyamino)-2-methyl-1-propanone hydrochloride has several advantages for laboratory experiments. It is relatively easy to synthesize, and it has a high affinity for the mu-opioid receptor, making it a potent analgesic. However, it also has several limitations. It has a short half-life, which can make dosing difficult, and it has a high potential for abuse, which can make it difficult to control in laboratory settings.
将来の方向性
There are several future directions for research on 1-(4-chloro-3-methylphenyl)-2-(hydroxyamino)-2-methyl-1-propanone hydrochloride. One area of interest is its potential as a treatment for opioid addiction, as it has been shown to reduce withdrawal symptoms in rats. Another area of interest is its potential as a painkiller and anti-inflammatory agent, particularly for chronic pain conditions. Finally, there is interest in developing new synthetic opioids with improved safety profiles and reduced potential for abuse.
科学的研究の応用
1-(4-chloro-3-methylphenyl)-2-(hydroxyamino)-2-methyl-1-propanone hydrochloride has been studied for its potential as a painkiller and anti-inflammatory agent. It has been shown to be effective in reducing pain in animal models of neuropathic pain and inflammation. 1-(4-chloro-3-methylphenyl)-2-(hydroxyamino)-2-methyl-1-propanone hydrochloride has also been studied for its potential as a treatment for opioid addiction, as it has been shown to reduce withdrawal symptoms in rats.
特性
IUPAC Name |
1-(4-chloro-3-methylphenyl)-2-(hydroxyamino)-2-methylpropan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2.ClH/c1-7-6-8(4-5-9(7)12)10(14)11(2,3)13-15;/h4-6,13,15H,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFTZNMIGOZKKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C(C)(C)NO)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6489010 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]methanamine](/img/structure/B3938261.png)
![3-(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-4-piperidinyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B3938270.png)

![1-(hydroxymethyl)-4-(4-iodophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3938292.png)
![2-[(4-nitrobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B3938299.png)
![4-ethoxy-N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B3938314.png)
![N,N-dimethyl-4-{1-[(4-methylphenyl)sulfonyl]-3-propionyl-2-imidazolidinyl}aniline](/img/structure/B3938320.png)
![N-[2-(benzylthio)ethyl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3938325.png)
![ethyl 2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-imidazolidinecarboxylate](/img/structure/B3938326.png)

![N-allyl-6-tert-butyl-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3938333.png)
![4-butoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3938339.png)

![N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3938359.png)